

# **MELK-8a chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to MELK-8a

This technical guide provides a comprehensive overview of **MELK-8a**, a potent and selective inhibitor of the Maternal Embryonic Leucine Zipper Kinase (MELK). It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, properties, biological activity, and relevant experimental protocols.

### **Chemical Structure and Properties**

**MELK-8a**, also known as NVS-MELK8a, is a small molecule inhibitor targeting the MELK serine/threonine kinase.[1][2][3] Its chemical identity and properties are summarized below.

Table 1: Chemical and Physical Properties of **MELK-8a** Hydrochloride



| Property          | Value                                                                                                                                                                            | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Formal Name       | 1-methyl-4-[4-[4-[3-(4-piperidinylmethoxy)-4-pyridinyl]-1H-pyrazol-1-yl]phenyl]-piperazine,<br>monohydrochloride                                                                 | [3][4]    |
| Synonyms          | NVS-MELK8a, MELK-8a<br>hydrochloride                                                                                                                                             | [1][2][3] |
| CAS Number        | 2096992-20-8                                                                                                                                                                     | [3][5]    |
| Molecular Formula | C25H33CIN6O                                                                                                                                                                      | [6]       |
| Molecular Weight  | 469.02 g/mol                                                                                                                                                                     | [5][6]    |
| Appearance        | Solid                                                                                                                                                                            | [3][6]    |
| Purity            | ≥95% to 99.87%                                                                                                                                                                   | [1][3][6] |
| SMILES            | CN(CC1)CCN1C(C=C2)=CC=<br>C2N3C=C(C(C=CN=C4)=C4O<br>CC5CCNCC5)C=N3.Cl                                                                                                            | [3]       |
| InChI             | InChI=1S/C25H32N6O.CIH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H | [3]       |
| Solubility        | 0.22 g/L (at pH 6.8); ~1 mg/mL<br>in PBS (pH 7.2) [1][4][7]                                                                                                                      |           |
| Storage           | Store at -20°C                                                                                                                                                                   | [2][4]    |
| Stability         | ≥ 4 years at -20°C                                                                                                                                                               | [3][4]    |

# **Biological Activity and Quantitative Data**



**MELK-8a** is a highly potent inhibitor of MELK kinase activity. Its primary mechanism of action is the inhibition of this kinase, which is implicated in various cellular processes such as cell cycle progression, proliferation, and apoptosis.[8][9][10] Overexpression of MELK is common in several cancers, making it an attractive therapeutic target.[10]

### In Vitro Potency and Selectivity

**MELK-8a** demonstrates high potency against MELK and selectivity over other kinases.

Table 2: IC50 Values of MELK-8a for Various Kinases

| Target     | IC50    | ATP Concentration | Reference  |
|------------|---------|-------------------|------------|
| MELK       | 2 nM    | 20 μΜ             | [1][5]     |
| MELK       | 140 nM  | 2 mM              | [1][7]     |
| Flt3 (ITD) | 0.18 μΜ | Not specified     | [2][3][11] |
| Haspin     | 0.19 μΜ | Not specified     | [2][3][11] |
| PDGFRα     | 0.42 μΜ | Not specified     | [2][3][11] |
| KIT        | >10 μM  | Not specified     | [3][4]     |

Selectivity: In a broad kinase panel screen (456 kinases), **MELK-8a** at 1 µM only inhibited seven off-target kinases with greater than 85% inhibition, demonstrating its high selectivity.[1] [7] The compound is reported to be at least 90-fold more selective for MELK.[1][7]

### **Cell-Based Activity**

**MELK-8a** effectively inhibits the growth of various cancer cell lines.

Table 3: Anti-proliferative Activity of MELK-8a in Cancer Cell Lines

| Cell Line  | Cancer Type   | IC <sub>50</sub> | Reference |
|------------|---------------|------------------|-----------|
| MDA-MB-468 | Breast Cancer | ~0.06 - 0.11 μM  | [1][3][7] |
| MCF-7      | Breast Cancer | ~1.2 - 3.68 µM   | [1][3][7] |



### **Pharmacokinetic Properties**

Table 4: Pharmacokinetic Parameters of MELK-8a in Mice

| Parameter            | Value     | Conditions                                 | Reference |
|----------------------|-----------|--------------------------------------------|-----------|
| Permeability         | Good      | Caco-2 assay                               | [1][7]    |
| Tmax                 | 0.4 hours | 30 mg/kg,<br>subcutaneous,<br>C57BL/6 mice | [1][7]    |
| C <sub>max</sub>     | 6.6 μΜ    | 30 mg/kg,<br>subcutaneous,<br>C57BL/6 mice | [1][7]    |
| Oral Bioavailability | 3.6%      | 10 mg/kg, oral,<br>C57BL/6 mice            | [1][7]    |

# **Signaling Pathways**

Inhibition of MELK by **MELK-8a** disrupts several downstream signaling pathways crucial for cancer cell proliferation and survival. Pharmacological inhibition of MELK can induce G2/M phase arrest, leading to polyploidy and eventual apoptosis.[8] One of the key mechanisms involves the transcription factor FOXM1, which is phosphorylated and activated by MELK.[9] Activated FOXM1 promotes the expression of mitotic regulators. A loss of MELK function can also lead to an accumulation of DNA double-strand breaks, triggering the ATM-Chk2-p53 DNA damage response pathway.[12]





Click to download full resolution via product page

Caption: MELK-8a inhibits MELK, disrupting the FOXM1 pathway and promoting apoptosis.



### **Experimental Protocols**

This section outlines the methodologies for key experiments involving MELK-8a.

## **Cell Proliferation Assay**

This protocol is used to determine the IC<sub>50</sub> value of **MELK-8a** in cancer cell lines.



Click to download full resolution via product page

Caption: Workflow for determining the anti-proliferative IC50 of MELK-8a.

#### Methodology:

 Cell Culture: Culture cancer cell lines (e.g., MDA-MB-468, MCF-7) under standard conditions.



- Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of **MELK-8a** in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours).[2][8] Include a vehicle control (e.g., DMSO).
- Viability Assessment: Measure cell viability using a suitable assay, such as a luminescent ATP assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT).
- Data Analysis: Plot the percentage of cell viability against the logarithm of the MELK-8a concentration. Determine the IC<sub>50</sub> value by fitting the data to a four-parameter logistic curve.

### **Western Blot Analysis for Cell Signaling**

This protocol is used to investigate the effect of MELK-8a on cellular signaling pathways.

#### Methodology:

- Cell Treatment: Culture cells (e.g., HeLaS3, A375) to 70-80% confluency.[2] For cell cycle
  experiments, synchronize cells using a method like a double thymidine block.[2]
- Compound Incubation: Treat cells with MELK-8a at the desired concentration (e.g., 3 μM) or vehicle (DMSO) for various time points (e.g., 1, 6, 24 hours).[2]
- Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., phosphorylated Aurora A/B, CDK1, total MELK) and a loading control (e.g., ACTINB).[2]



 Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

### **Cell Cycle Analysis by Flow Cytometry**

This protocol is used to assess the impact of **MELK-8a** on cell cycle distribution.

#### Methodology:

- Cell Treatment: Seed cells (e.g., HeLa) and treat them with MELK-8a (e.g., 5 μM) or vehicle control for different durations (e.g., 24, 48, 72 hours).[8]
- Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
- Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store them at -20°C.
- Staining: Rehydrate the cells with PBS, treat with RNase A, and stain the cellular DNA with propidium iodide (PI).
- Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, acquiring data for at least 10,000 events per sample.
- Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1,
   S, and G2/M phases, as well as any polyploid populations.[8]

### In Vivo Pharmacokinetic Study

This protocol is designed to evaluate the pharmacokinetic profile of **MELK-8a** in an animal model.

#### Methodology:

- Animal Model: Use appropriate mouse strains (e.g., C57BL/6).[1][7]
- Compound Administration: Administer MELK-8a via the desired route (e.g., subcutaneous injection at 30 mg/kg or oral gavage at 10 mg/kg).[1][7] The formulation for subcutaneous administration may involve a vehicle like PBS.[1]



- Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
- Plasma Preparation: Process the blood samples to isolate plasma.
- Bioanalysis: Quantify the concentration of **MELK-8a** in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to maximum concentration), AUC (area under the curve), and oral bioavailability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. MELK-8a hydrochloride | CymitQuimica [cymitquimica.com]
- 7. glpbio.com [glpbio.com]
- 8. Up-regulation of MELK by E2F1 promotes the proliferation in cervical cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Maternal embryonic leucine zipper kinase (MELK): a novel regulator in cell cycle control, embryonic development, and cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MELK-8a | 1922153-17-0 [chemicalbook.com]



- 12. Maternal Embryonic Leucine Zipper Kinase (MELK) Reduces Replication Stress in Glioblastoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MELK-8a chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3112728#melk-8a-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com